molecular formula C21H18ClN3O4S2 B2597245 N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-44-9

N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2597245
CAS RN: 898430-44-9
M. Wt: 475.96
InChI Key: AMMIASCKETWRER-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 475.96. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Applications

Research involving novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, designed and synthesized through a one-pot three-component method, has shown promising anticancer activities. These compounds were evaluated against various human cancer cell lines, demonstrating moderate to high levels of antitumor activities. The representative compound mainly arrested cancer cells in specific cell cycle stages and induced apoptosis, suggesting a potential for similar structures to be explored for anticancer applications (Fang et al., 2016).

Antimicrobial Properties

A series of compounds synthesized from structures bearing resemblance to tetrahydroquinoline and chlorophenyl groups were screened for their antibacterial and antifungal activities. These studies demonstrated the potential of such compounds in developing new antimicrobial agents, suggesting that related chemical entities might also exhibit similar properties (Desai et al., 2011).

Synthetic Methodologies and Chemical Transformations

Research has also focused on novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility and potential of compounds with similar structural features in chemical synthesis. Such methodologies highlight the potential utility of N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in exploring new chemical transformations and developing novel compounds (Mamedov et al., 2016).

Optoelectronic and Nonlinear Properties

Compounds with structural similarities have been studied for their optoelectronic, nonlinear, and charge transport properties, offering insights into the potential applications of this compound in materials science and electronic device fabrication (Irfan et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c22-15-5-1-6-16(12-15)23-20(26)21(27)24-17-9-8-14-4-2-10-25(18(14)13-17)31(28,29)19-7-3-11-30-19/h1,3,5-9,11-13H,2,4,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMIASCKETWRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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